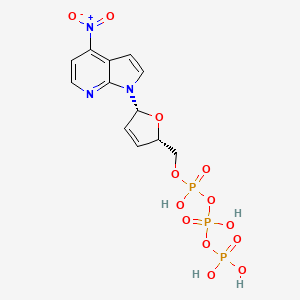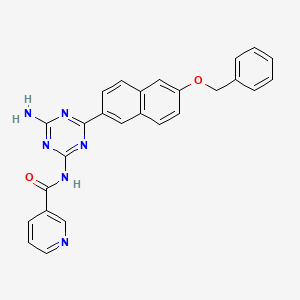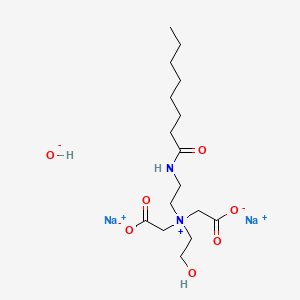
Ethanaminium, N,N-bis(carboxymethyl)-N-(2-hydroxyethyl)-2-((1-oxooctyl)amino)-, hydroxide, disodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanaminium, N,N-bis(carboxymethyl)-N-(2-hydroxyethyl)-2-((1-oxooctyl)amino)-, hydroxide, disodium salt is a complex organic compound. It is characterized by its multiple functional groups, including carboxymethyl, hydroxyethyl, and oxooctyl groups. This compound is often used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanaminium, N,N-bis(carboxymethyl)-N-(2-hydroxyethyl)-2-((1-oxooctyl)amino)-, hydroxide, disodium salt typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethylenediamine, chloroacetic acid, and octanoyl chloride.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Large-scale Reactors: Use of large-scale reactors to handle bulk quantities of reactants.
Continuous Flow Processes: Implementation of continuous flow processes to enhance efficiency and reduce production time.
Purification Techniques: Advanced purification techniques such as crystallization, distillation, and chromatography to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
Ethanaminium, N,N-bis(carboxymethyl)-N-(2-hydroxyethyl)-2-((1-oxooctyl)amino)-, hydroxide, disodium salt can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The oxooctyl group can be reduced to form alcohols.
Substitution: The carboxymethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Ethanaminium, N,N-bis(carboxymethyl)-N-(2-hydroxyethyl)-2-((1-oxooctyl)amino)-, hydroxide, disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a buffer in biological experiments.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the formulation of detergents, surfactants, and emulsifiers.
Mecanismo De Acción
The mechanism of action of Ethanaminium, N,N-bis(carboxymethyl)-N-(2-hydroxyethyl)-2-((1-oxooctyl)amino)-, hydroxide, disodium salt involves:
Molecular Targets: Interaction with specific enzymes, receptors, or cellular components.
Pathways: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.
Effects: The compound may exert its effects by altering the activity of target molecules, leading to changes in cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- **Ethanaminium, N,N-bis(carboxymethyl)-N-(2-hydroxyethyl)-2-((1-oxooctyl)amino)-, hydroxide, monosodium salt.
- **Ethanaminium, N,N-bis(carboxymethyl)-N-(2-hydroxyethyl)-2-((1-oxooctyl)amino)-, chloride.
Uniqueness
Functional Groups: The presence of multiple functional groups in Ethanaminium, N,N-bis(carboxymethyl)-N-(2-hydroxyethyl)-2-((1-oxooctyl)amino)-, hydroxide, disodium salt makes it unique compared to its analogs.
Applications: Its versatility in various scientific and industrial applications sets it apart from similar compounds.
Propiedades
Número CAS |
70776-18-0 |
|---|---|
Fórmula molecular |
C16H30N2Na2O7 |
Peso molecular |
408.40 g/mol |
Nombre IUPAC |
disodium;2-[carboxylatomethyl-(2-hydroxyethyl)-[2-(octanoylamino)ethyl]azaniumyl]acetate;hydroxide |
InChI |
InChI=1S/C16H30N2O6.2Na.H2O/c1-2-3-4-5-6-7-14(20)17-8-9-18(10-11-19,12-15(21)22)13-16(23)24;;;/h19H,2-13H2,1H3,(H2-,17,20,21,22,23,24);;;1H2/q;2*+1;/p-2 |
Clave InChI |
ANTPPDLGHNLFRJ-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCC(=O)NCC[N+](CCO)(CC(=O)[O-])CC(=O)[O-].[OH-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


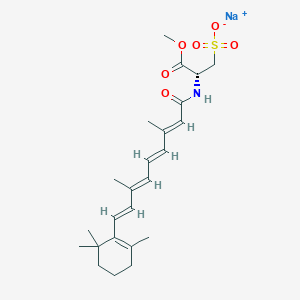
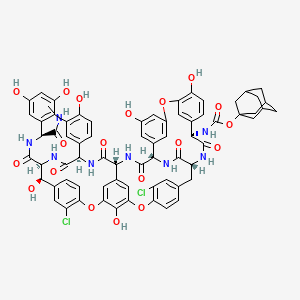


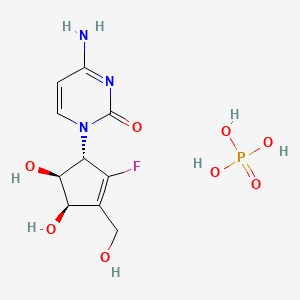
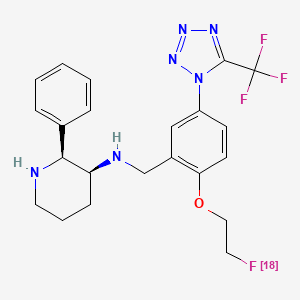

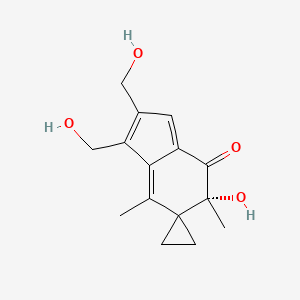
![2-[(3R)-4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-1-oxo-2,3-dihydrocyclopenta[b]indol-3-yl]acetic acid](/img/structure/B12783984.png)


